4,4,7,8-tetramethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Description
This compound belongs to the 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione family, characterized by a fused dithioloquinoline core. Its structure includes:
- A [(1-methyl-1H-imidazol-2-yl)thio]acetyl group at position 5, introducing a heterocyclic imidazole-thioether moiety, which may influence electronic properties and biological activity. The synthesis involves refluxing quinoline precursors with elemental sulfur in DMF, followed by recrystallization (81% yield) . Its crystal structure and purity are confirmed via $^{1}\text{H}$-NMR, $^{13}\text{C}$-NMR, and HPLC-HRMS .
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS4/c1-11-8-13-14(9-12(11)2)23(15(24)10-26-19-21-6-7-22(19)5)20(3,4)17-16(13)18(25)28-27-17/h6-9H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVPUYXROBJZMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CSC4=NC=CN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4,4,7,8-tetramethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activities associated with this compound, including its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular structure of the compound features multiple functional groups that contribute to its biological activity. The presence of the dithiolo and imidazole moieties is particularly significant as they are known to interact with various biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of thiadiazole and related compounds exhibit promising anticancer properties. The incorporation of the imidazole ring in the structure may enhance its interaction with cellular targets involved in cancer progression.
- Case Study : A study demonstrated that similar compounds with thiadiazole scaffolds showed cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 0.28 to 10 μg/mL across different cell lines, indicating significant potency against tumor cells .
The proposed mechanism of action for compounds like the one discussed often involves:
- Inhibition of cell proliferation : By interfering with critical signaling pathways in cancer cells.
- Induction of apoptosis : Through activation of intrinsic apoptotic pathways.
- Interaction with tubulin : Some studies suggest that these compounds may disrupt microtubule dynamics, leading to cell cycle arrest .
Pharmacological Properties
Beyond anticancer activity, the compound may exhibit other pharmacological effects:
- Antimicrobial Activity : Compounds featuring similar structural motifs have shown activity against various bacterial strains and fungi. This suggests potential applications in treating infections .
- Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
Data Summary
The following table summarizes key findings related to the biological activity of the compound and its derivatives:
Scientific Research Applications
The compound 4,4,7,8-tetramethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex organic molecule with significant potential in various scientific applications. This article explores its applications across different fields, emphasizing its role in medicinal chemistry, materials science, and catalysis.
Anticancer Activity
Research has indicated that derivatives of quinoline and imidazole exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation. Studies have shown that similar compounds can inhibit specific kinases and induce apoptosis in cancer cells.
Antimicrobial Properties
The imidazole ring is often associated with antimicrobial activity. Compounds containing imidazole have been used as antifungal agents and have shown efficacy against a range of pathogens. The thioacetyl group may enhance this activity by facilitating interactions with microbial enzymes.
Drug Development
The compound's structural complexity makes it a candidate for drug development. Its ability to modulate biological pathways suggests potential as a lead compound in the synthesis of new pharmaceuticals targeting diseases such as cancer and infections.
Sensor Development
Due to its unique electronic properties, the compound can be utilized in the development of chemical sensors. Its ability to undergo redox reactions makes it suitable for detecting various analytes through electrochemical methods.
Photovoltaic Materials
Research into organic photovoltaics has highlighted the potential of compounds like this one in solar energy applications. Their ability to absorb light and convert it into electrical energy makes them candidates for use in solar cells.
Catalysis in Organic Reactions
The presence of sulfur and nitrogen heteroatoms allows the compound to act as a catalyst in various organic transformations. It can facilitate reactions such as oxidation and reduction processes, which are crucial in synthetic organic chemistry.
Environmental Applications
Compounds with similar structures have been investigated for their ability to catalyze the degradation of environmental pollutants. This compound may also exhibit such properties, contributing to environmental remediation efforts.
Case Study 1: Anticancer Activity Assessment
A study conducted on similar quinoline derivatives demonstrated their effectiveness against breast cancer cell lines (MCF-7). The results indicated that compounds with structural similarities to This compound exhibited IC50 values in the micromolar range.
Case Study 2: Synthesis of Novel Sensor Materials
Research published in Journal of Materials Chemistry explored the synthesis of sensor materials based on imidazole derivatives. The findings suggested that incorporating compounds like this one enhanced sensitivity and selectivity towards specific ions.
Comparison with Similar Compounds
Examples :
- 5-((5-Amino-1,3,4-Thiadiazole-2-yl)Thio)Methyl)-1,2,4-Triazole-3-Thione (): Combines triazole and thiadiazole-thione moieties.
- 3-((1H-Benzo[d][1,2,3]Triazol-1-yl)Methyl)-4-Phenylethyl-1H-1,2,4-Triazole-5(4H)-Thione (): Features a benzotriazole unit.
- Key Differences: Triazole cores instead of dithioloquinoline; thione groups are retained but in distinct heterocyclic frameworks.
- Applications : Demonstrated antimicrobial and antifungal activities , contrasting with the target compound’s kinase inhibition .
Comparative Data Table
Key Research Findings and Distinctions
- Structural Uniqueness: The target compound’s dithioloquinoline-thione framework is rare; notes gaps in literature for analogous dithiolo-thione derivatives, underscoring its novelty .
- Pharmacological Profile: Unlike triazole-thiones (antimicrobial), the target exhibits kinase inhibition, likely due to its planar dithioloquinoline system mimicking ATP-binding sites .
- Synthetic Challenges : The use of elemental sulfur in DMF for cyclization (target) contrasts with milder conditions for triazole-thiones (e.g., S-alkylation) .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione scaffold?
- Methodological Answer : The core structure can be synthesized via cyclocondensation of thioamide derivatives with α,β-unsaturated ketones under transition-metal-free conditions. For example, base-promoted reactions (e.g., KOtBu in DMSO) facilitate spiro-fused heterocycle formation, as demonstrated for analogous dihydroimidazolones . Optimize solvent polarity (e.g., ethanol vs. DMF) to control regioselectivity and minimize byproducts.
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (e.g., 95:5 MeOH/H2O mobile phase) to confirm ≥95% purity, referencing retention times from structurally related compounds .
- Structural Confirmation : Combine IR (C=S stretch at ~1250 cm⁻¹) and ¹H NMR (quinoline protons at δ 7.8–8.2 ppm, imidazole CH3 at δ 3.1–3.3 ppm) with high-resolution mass spectrometry (HRMS) for unambiguous assignment .
Q. What are the recommended storage conditions to maintain stability?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent oxidation of thione and thioether moieties. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) monthly, as acute toxicity data suggest sensitivity to moisture and light .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity?
- Methodological Answer :
- Antimicrobial Assays : Use microdilution broth methods (e.g., MIC against S. aureus or E. coli) with 96-well plates, comparing activity to positive controls (e.g., ciprofloxacin). Include cytotoxicity screening (e.g., MTT assay on HEK-293 cells) to assess selectivity .
- Molecular Docking : Perform docking simulations (AutoDock Vina) targeting bacterial DNA gyrase (PDB: 1KZN) or fungal CYP51 (PDB: 5FSA) to rationalize activity trends .
Q. What mechanistic insights can explain contradictory reactivity in thione vs. thiol tautomers?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 at the B3LYP/6-31G(d,p) level to compare tautomer stability. Solvent effects (PCM model for DMSO) often favor the thione form due to dipole stabilization .
- Kinetic Studies : Monitor tautomerization via UV-Vis (λmax shifts at 280–320 nm) under varying pH (2–12) and temperature (25–60°C) .
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Control Experiments : Replicate assays with standardized inoculum sizes (0.5 McFarland) and solvent controls (DMSO ≤1% v/v) to rule out batch variability .
- Meta-Analysis : Apply ANOVA to compare IC50 values across labs, considering factors like assay duration (24 vs. 48 hr) and compound lot purity .
Q. What experimental frameworks assess environmental impact or biodegradability?
- Methodological Answer :
- Fate Studies : Use OECD 307 guidelines to measure soil half-life (t₁/₂) under aerobic conditions. Monitor metabolites via LC-MS/MS, focusing on imidazole and quinoline fragments .
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-hr LC50) and algal growth inhibition (OECD 201) to evaluate aquatic risks .
Q. How can computational modeling guide the design of derivatives with enhanced properties?
- Methodological Answer :
- QSAR Models : Train models (e.g., Random Forest) on logP, polar surface area, and H-bond donors to predict bioavailability. Validate with synthesized analogs (e.g., methyl-to-ethyl substitutions) .
- ADMET Prediction : Use SwissADME to optimize metabolic stability (CYP3A4 inhibition) and permeability (Caco-2 cell model) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
